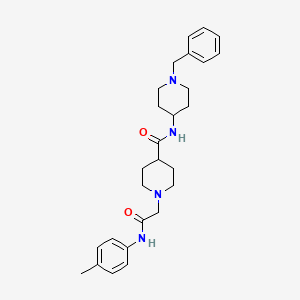

N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Description

N-(1-Benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a benzyl-substituted piperidine core linked to a second piperidine moiety bearing a 2-oxo-2-(p-tolylamino)ethyl group. The p-tolylamino group (a methyl-substituted phenyl) distinguishes it from analogs with unsubstituted phenyl or heteroaromatic substituents. While direct biological data for this compound are absent in the provided evidence, its structural features align with derivatives reported for antiviral, enzyme inhibitory, or receptor-modulating activities .

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O2/c1-21-7-9-24(10-8-21)28-26(32)20-31-15-11-23(12-16-31)27(33)29-25-13-17-30(18-14-25)19-22-5-3-2-4-6-22/h2-10,23,25H,11-20H2,1H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNDFTIQBGZCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in the context of cancer treatment and modulation of immune responses. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 313.39 g/mol |

| Chemical Class | Piperidine derivative |

| Solubility | Soluble in organic solvents; limited in water |

The biological activity of this compound primarily involves its interaction with the IKAROS family zinc finger proteins (IKZF). These proteins are crucial in regulating immune responses and hematopoiesis. The compound is noted for its ability to selectively degrade IKZF2 and IKZF4, which can enhance anti-tumor immunity by modulating T regulatory cells (Tregs) within the tumor microenvironment .

Biological Activity

-

Anticancer Activity :

- In vitro studies have demonstrated that the compound effectively reduces the proliferation of various cancer cell lines by inducing apoptosis through the degradation of IKZF proteins .

- Case Study : A study involving murine models indicated that administration of the compound led to a significant reduction in tumor size and improved survival rates compared to controls .

-

Immune Modulation :

- The compound has shown promise in altering immune cell populations, particularly by diminishing Treg levels, thus potentially enhancing the efficacy of immune checkpoint inhibitors .

- Research Finding : A clinical study reported that patients receiving this compound alongside standard therapy exhibited improved immune responses, with increased levels of cytotoxic T cells observed in peripheral blood samples .

- Pharmacokinetics :

Safety Profile

Preliminary toxicity assessments indicate that this compound is non-carcinogenic and exhibits low Ames test toxicity . However, comprehensive toxicity studies are necessary to establish a complete safety profile.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 441.5 g/mol. Its structure features a piperidine core, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.

Neuropharmacology

The compound exhibits properties that may be beneficial for treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that derivatives of benzylpiperidine can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus enhancing cholinergic signaling in the brain .

Key Findings:

- AChE Inhibition : Compounds similar to N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide have shown efficacy in inhibiting AChE, which is crucial for managing symptoms of Alzheimer's disease .

- Neuroprotection : This compound may also provide neuroprotective effects against β-amyloid aggregation, a hallmark of Alzheimer’s pathology .

Cancer Therapy

Recent studies have explored the potential of this compound as an anticancer agent. Its structural components allow it to interact with multiple biological targets, making it a candidate for multi-targeted therapies.

Case Study Highlights:

- In Vitro Studies : Preliminary in vitro evaluations indicate that compounds based on the piperidine structure can induce apoptosis in cancer cell lines through various mechanisms, including modulation of chemokine receptors and interference with cancer cell signaling pathways .

Future Directions and Research Needs

While initial findings are promising, further research is required to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Conducting animal model studies to assess safety and efficacy.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic routes, and inferred structure-activity relationships (SAR) based on the evidence.

Structural Analogues and Substituent Effects

Key structural variations among piperidine-4-carboxamide derivatives include:

- Pyridyl groups (e.g., 27g–i in ): Improve solubility via hydrogen bonding but may reduce membrane permeability . Indole-2-carbonyl groups (e.g., 27e–i in ): Contribute to π-π stacking interactions, often critical for enzyme inhibition .

- Benzyl vs. other alkyl/aryl groups :

Data Tables

Table 1: Comparison of Piperidine-4-Carboxamide Derivatives

Table 2: Substituent Impact on Physicochemical Properties

*LogP values estimated based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide, and how do yields vary under different conditions?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives. For example, analogous syntheses (e.g., 1-benzyl-4-phenylamino-piperidine derivatives) often start with benzyl-protected piperidone intermediates, followed by nucleophilic substitution or coupling reactions. In one protocol, refluxing with propionic anhydride under argon achieved 79.9% yield after purification via solvent extraction and basification . Optimization of reaction time (e.g., 12 hours for complete conversion) and inert atmospheres (argon) is critical to suppress side reactions. Yields are highly dependent on stoichiometry, solvent choice (e.g., CHCl₃ for extraction), and purification methods (e.g., recrystallization or column chromatography) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly to verify benzyl and p-tolyl substituents. For instance, ¹H NMR peaks at δ 7.40–7.24 (aromatic protons) and δ 3.66 (PhCH₂) are diagnostic for benzyl groups . Mass spectrometry (GC/MS or LC-MS) validates molecular weight (e.g., observed m/z 380 for a related compound) . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures absence of unreacted intermediates .

Q. How should researchers handle hygroscopic or air-sensitive intermediates during synthesis?

- Methodological Answer : Air-sensitive steps (e.g., anhydride reactions) require strict inert conditions. Use argon or nitrogen flushing in reaction flasks, as demonstrated in the synthesis of 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylamino derivatives . Store intermediates in desiccators with silica gel and employ anhydrous solvents (e.g., freshly distilled 2-propanol) to mitigate hydrolysis .

Advanced Research Questions

Q. How can discrepancies in NMR data due to conformational flexibility or impurities be resolved?

- Methodological Answer : Conformational dynamics in piperidine rings may cause peak broadening. Use variable-temperature NMR to "freeze" conformers and clarify splitting patterns. For impurities, cross-validate with high-resolution MS and HPLC retention times. If unexpected peaks persist, employ preparative TLC or column chromatography for isolation and re-analysis .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological studies?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) of the carboxamide and benzyl groups. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like opioid or sigma receptors, leveraging structural analogs (e.g., carfentanil derivatives) . Machine learning tools (e.g., COMSOL Multiphysics integrated with AI) optimize reaction parameters for scale-up .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:

- Using coupling agents like HATU or EDCI to activate the carboxamide group.

- Introducing microwave-assisted synthesis to enhance reaction kinetics.

- Modulating solvent polarity (e.g., DMF for improved solubility) .

Q. What are the best practices for reconciling contradictory bioactivity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, receptor isoforms). Standardize protocols using:

- Positive controls (e.g., known sigma-1 receptor ligands).

- Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Meta-analysis of structure-activity relationships (SAR) to isolate critical substituents (e.g., p-tolyl vs. phenyl groups) .

Q. How can regioselectivity challenges in introducing the p-tolylamino group be mitigated?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., Boc protection) on the piperidine ring to guide substitution. Alternatively, employ transition-metal catalysts (e.g., Pd-mediated C-H activation) for precise functionalization . Computational modeling (DFT) of intermediate transition states can predict optimal reaction pathways .

Methodological Notes

- Synthetic Optimization : Prioritize reaction parameter screening (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks .

- Data Validation : Cross-reference spectral data with databases (PubChem, Reaxys) and report deviations transparently .

- Ethical Compliance : Adhere to safety protocols for handling corrosive or toxic intermediates (e.g., propionic anhydride) as per OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.